molecular formula C4H10OSn B1619297 DIETHYLTIN OXIDE CAS No. 3682-12-0

DIETHYLTIN OXIDE

Cat. No.: B1619297
CAS No.: 3682-12-0
M. Wt: 192.83 g/mol
InChI Key: IPFQSQLWWRJUEI-UHFFFAOYSA-N
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Description

DIETHYLTIN OXIDE is a useful research compound. Its molecular formula is C4H10OSn and its molecular weight is 192.83 g/mol. The purity is usually 95%.
The exact mass of the compound Stannane, diethyloxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Propargylic and Allylic Anti-1,3-diols

Alkynyl diethylalanes and stannanes are used in coupling with 4-acetoxy-1,3-dioxane to produce acetal protected propargylic anti-1,3-diols with high yield and diastereoselectivity. These compounds are valuable intermediates for further diastereoselective reactions (Powell & Rychnovsky, 1998).

Creation of Novel Bicyclic Compounds

3-(Diethylboryl)stannoles reacting with isocyanates lead to novel bicyclic compounds containing an aminoborane unit. These reactions are highly diastereoselective, yielding products that can further react to produce 1-stannacyclopent-3-ene derivatives, which have been structurally characterized by X-ray analysis (Wrackmeyer, Thoma, & Kempe, 2009).

Facilitation of Tin Species Removal

A specific tin hydride has been designed to simplify the removal of tin species from the products of stannane-mediated radical reactions. This approach allows for the easy and almost complete removal of tin byproducts through mild hydrolysis, converting them into materials soluble in basic solutions. This method represents a significant advancement in the field of radical chemistry by addressing the challenges associated with tin removal (Clive & Wang, 2002).

Synthesis of Radiotracers for PET

Stannanes are instrumental in the palladium-mediated synthesis of radiotracers for Positron Emission Tomography (PET), enabling the coupling of [11C]methyl iodide with vinyl stannane. This method has been applied to synthesize 1-(2′-deoxy-2′-fluoro-β-D-arabinofuranosyl)-[methyl-11C]-thymine, a potential tracer for cell proliferation, showcasing the role of stannanes in the development of diagnostic tools (Samuelsson & Långström, 2003).

Mechanism of Action

Target of Action

Diethyltin Oxide, also known as Stannane, Diethyloxo-, is an organotin compound. Organotin compounds have been the subject of interest due to their biomedical applications . They have been shown to play a crucial role in cytotoxicity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .

Mode of Action

Organotin compounds, including this compound, have been reported to have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . They have been screened for their role in anti-microbial and anti-inflammatory activities . The individual properties of the organotin and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity .

Biochemical Pathways

Organotin compounds have been reported to induce cell death via apoptosis through the mitochondrial intrinsic pathway . This suggests that they may affect pathways related to cell survival and death.

Pharmacokinetics

Organotin compounds are known to have a lipophilic character, which can increase the potency of organic compounds and lower down the required dosages of action .

Result of Action

Organotin compounds, including this compound, have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure . They have been reported to have antitumor, anti-inflammatory, antifungal, and antimicrobial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that exposure to environmental or pathological agents can lead to an imbalance between the pro-oxidants and antioxidants, which leads to oxidative stress . This could potentially influence the action of this compound.

Properties

IUPAC Name

diethyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFQSQLWWRJUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313378
Record name Stannane, diethyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3682-12-0
Record name Diethyltin oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, diethyloxo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, diethyloxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLTIN OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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